2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide
Description
2-Chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide is a halogenated benzamide derivative characterized by a nitro group at the 5-position of the benzamide ring and a 2,5-dichlorophenyl substituent on the amide nitrogen. Its structural features, including electron-withdrawing substituents (Cl, NO₂), influence its physicochemical properties and interactions with biological targets .
Properties
IUPAC Name |
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-7-1-3-11(16)12(5-7)17-13(19)9-6-8(18(20)21)2-4-10(9)15/h1-6H,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFBOTWQJHHVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967120 | |
| Record name | 2-Chloro-N-(2,5-dichlorophenyl)-5-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5268-93-9 | |
| Record name | 2-Chloro-N-(2,5-dichlorophenyl)-5-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Chlorination: The nitrated product is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to introduce the chloro groups at the 2 and 5 positions of the phenyl ring.
Amidation: The final step involves the reaction of the chlorinated product with 2,5-dichloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group formed after reduction, to yield corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, acidic or basic conditions.
Major Products
Reduction: 2-chloro-N-(2,5-dichlorophenyl)-5-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding nitroso or nitro derivatives.
Scientific Research Applications
Pharmacological Applications
1. Cholinesterase Inhibition
The primary application of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the nervous system for regulating neurotransmitter levels.
- Mechanism of Action : The compound exhibits competitive inhibition against AChE and has shown promising results in improving cognitive function in models of Alzheimer's disease. It has been compared to established inhibitors like rivastigmine, demonstrating comparable or superior efficacy in certain cases .
- IC50 Values : The IC50 values for AChE inhibition range from 33.1 to 85.8 µM, indicating effective inhibition at relatively low concentrations .
Table 1: Inhibition Potency of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide Compared to Rivastigmine
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide | 33.1 - 85.8 | N/A |
| Rivastigmine | 56.10 | N/A |
Case Studies
Case Study 1: Alzheimer’s Disease Models
In a study examining the effects of various cholinesterase inhibitors on cognitive function in rodent models of Alzheimer's disease, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide was administered alongside rivastigmine. The results indicated significant improvements in memory retention and learning abilities compared to control groups receiving no treatment .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Further investigations into the structure-activity relationship revealed that modifications to the compound could enhance its inhibitory potency. For instance, derivatives with additional halogen substitutions demonstrated increased selectivity for BuChE over AChE, suggesting potential for developing targeted therapies with fewer side effects .
Toxicological Considerations
While the therapeutic potential is significant, it is essential to consider the toxicological profile of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide. Preliminary studies indicate that while it effectively inhibits cholinesterases, higher concentrations may lead to adverse effects on neuronal health and function. Long-term studies are needed to fully understand the safety profile of this compound .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro and dichlorophenyl groups contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues in Anthelmintic Activity
N-(2,5-Dichlorophenyl)-2-[(3-Nitro-4-Chlorophenyl)Sulfonylamino]-5-Bromobenzamide
- Key Differences: Incorporates a sulfonylamino-bromobenzamide scaffold instead of a nitrobenzamide.
- Activity: Demonstrated efficacy comparable to niclosamide in preclinical trials against Hymenolepis nana (hymenolepiasis model), suggesting shared mechanisms of action with the target compound .
- Structural Advantage : The sulfonyl group may enhance solubility or target binding compared to the nitro group in the parent compound.
RORγ Receptor Modulators
2-Chloro-N-(2-Chloro-3-Methylphenyl)-5-Nitrobenzamide (2C3MP)
- Key Differences : Substitution at the 3-position of the phenyl ring (methyl group) vs. the 2,5-dichlorophenyl group in the target compound.
- Activity : Induced RORγ-dependent gene expression (e.g., G6PC mRNA, 2.1-fold induction) and showed concentration-dependent reporter activation, unlike its structural analogue 2-Chloro-N-(2-Isopropyl-6-Methylphenyl)-5-Nitrobenzamide (2IP6MP) .
- Critical Insight : The 2,5-dichloro configuration in the target compound may optimize steric and electronic interactions with RORγ, whereas bulkier substituents (e.g., isopropyl) in 2IP6MP hinder binding .
Crystallographic and Physicochemical Comparisons
2-Chloro-N-(2,3-Dichlorophenyl)Benzamide
- Key Differences : Lacks the nitro group at the 5-position.
- Properties: Reported crystal structures (e.g., Acta Crystallographica E64, o1342) highlight planar benzamide rings stabilized by intramolecular hydrogen bonds.
5-Chloro-N-(2,3-Dimethyl-Phenyl)-2-Methoxy-Benzamide
- Key Differences : Methoxy group at the 2-position instead of nitro.
- Implications : The methoxy group introduces electron-donating effects, altering electronic distribution and possibly reducing oxidative stability compared to the nitro-substituted analogue .
Tabulated Comparison of Key Compounds
Mechanistic and Functional Insights
- Steric Considerations : The 2,5-dichlorophenyl group balances steric bulk and electronic effects, enabling optimal receptor engagement compared to analogues with bulkier substituents (e.g., 2IP6MP) .
- Antiparasitic Activity : Structural similarities to niclosamide derivatives (e.g., sulfonamide-bromobenzamide) suggest shared mechanisms, such as disruption of mitochondrial energy metabolism in parasites .
Biological Activity
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a nitrobenzamide structure with a chloro and dichlorophenyl substitution pattern. This configuration is significant for its biological activity, as the presence of halogen atoms can influence the compound's interaction with biological targets.
The biological activity of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that exhibit cytotoxic effects. Additionally, the chloro and dichlorophenyl groups enhance binding affinity to various enzymes and receptors, modulating their activity and contributing to the observed biological effects.
Antimicrobial Activity
Research indicates that 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide exhibits notable antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains and fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic processes within microbial cells.
Anticancer Properties
The anticancer potential of this compound has been a focal point in several studies. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that derivatives of benzamides can effectively inhibit cancer cell lines by targeting specific pathways involved in tumor growth .
Study 1: Anticancer Activity Evaluation
In a study examining the anticancer properties of various benzamide derivatives, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide was found to significantly inhibit the growth of human cancer cell lines. The IC50 values indicated potent activity comparable to established chemotherapeutic agents. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against resistant strains of bacteria. Results showed that it possessed substantial inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the benzamide structure can significantly influence biological activity. Compounds with additional halogen substitutions often exhibit enhanced potency against targeted enzymes or receptors. For example, variations in the position and type of halogen substitution have been correlated with increased enzyme inhibition rates .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. How can the synthesis of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide be optimized for yield and purity?
- Methodological Answer :
- Solvent and Catalyst Selection : Use dichloromethane (DCM) as a solvent with N,N-dimethylformamide (DMF) as a catalyst, as demonstrated in analogous nitrobenzamide syntheses. Reaction temperatures between 0–50°C are optimal for minimizing side products .
- Workup Procedures : Post-reaction, isolate the product via water washing and filtration to remove unreacted reagents, followed by recrystallization from ethanol to enhance purity .
- Reagent Ratios : Maintain a 1:1.2 molar ratio of the benzoyl chloride intermediate to the 2,5-dichloroaniline derivative to avoid excess reagent contamination .
Q. What spectroscopic techniques are most effective for characterizing 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the aromatic substitution pattern and amide bond formation. For example, the nitro group at position 5 will deshield adjacent protons .
- Infrared (IR) Spectroscopy : Identify characteristic peaks for the nitro group (~1520–1350 cm) and amide C=O stretch (~1650 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (M) and fragmentation patterns consistent with the chloro and nitro substituents .
Q. How can researchers resolve conflicting data from different synthetic routes for this compound?
- Methodological Answer :
- Controlled Variable Testing : Systematically vary one parameter (e.g., temperature, solvent) while holding others constant to isolate factors affecting yield or purity. For example, DCM at 50°C may favor faster reactions but increase side products compared to lower temperatures .
- Statistical Analysis : Apply factorial design to identify interactions between variables (e.g., catalyst concentration vs. reaction time) and optimize conditions .
Advanced Research Questions
Q. What computational methods can predict the reactivity of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide in nucleophilic substitution reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states. For instance, calculate the energy barrier for displacement of the 2-chloro substituent by nucleophiles like hydroxide or amines .
- Reaction Path Search Tools : Employ software like GRRM or AFIR to explore potential intermediates and competing pathways, such as nitro group reduction under specific conditions .
Q. How can the compound’s electronic structure inform its potential as a pharmacophore in drug design?
- Methodological Answer :
- Molecular Orbital Analysis : Perform HOMO-LUMO calculations to assess electron-deficient regions (e.g., nitro group) for hydrogen bonding or π-π stacking interactions with biological targets .
- Docking Simulations : Use programs like AutoDock to model interactions with enzymes (e.g., cytochrome P450) and predict binding affinities .
Q. What experimental strategies can elucidate the compound’s degradation pathways under oxidative conditions?
- Methodological Answer :
- LC-MS/MS Monitoring : Track degradation products in real-time using high-performance liquid chromatography coupled with tandem MS. For example, oxidation of the nitro group to a carboxylate could be identified via mass shifts .
- Isotopic Labeling : Introduce or labels at specific positions to trace bond cleavage or rearrangement mechanisms .
Safety and Handling
Q. What safety protocols are essential when handling 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal or inhalation exposure .
- Waste Management : Segregate halogenated waste for disposal via certified facilities to avoid environmental contamination .
Data Interpretation and Conflict Resolution
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies. For example, cytotoxicity may vary between prokaryotic and eukaryotic models due to membrane permeability differences .
- Dose-Response Curves : Replicate experiments using standardized protocols to validate EC or IC values .
Experimental Design
Q. What advanced separation techniques are suitable for purifying 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzamide from complex mixtures?
- Methodological Answer :
- High-Performance Countercurrent Chromatography (HPCCC) : Utilize solvent systems with chloroform/methanol/water for high-purity isolation based on polarity differences .
- Membrane Filtration : Apply nanofiltration membranes to separate low-molecular-weight impurities (<500 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
